molecular formula C6H16Cl2N2O2 B1377312 4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride CAS No. 1384651-82-4

4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride

Cat. No. B1377312
CAS RN: 1384651-82-4
M. Wt: 219.11 g/mol
InChI Key: XRERBBNLORCGHD-UHFFFAOYSA-N
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Description

4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C6H15ClN2O2 and a molecular weight of 182.65 . It is used in scientific research.


Molecular Structure Analysis

The molecular structure of 4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride consists of 6 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 219.109 Da and the monoisotopic mass is 218.058884 Da .

Scientific Research Applications

Spectroscopic Analysis and Structural Identification

  • Infrared (IR) and Nuclear Magnetic Resonance (NMR) Analysis : The use of IR and ^1H NMR spectroscopy for the identification and structural analysis of new biologically active substances, such as derivatives of gamma-aminobutyric acid (GABA), has been explored. These techniques are recommended for pharmaceutical analysis to determine the structure and identify substances (Беликов, Боровский, & Ларский, 2015).

Molecular Docking and Biological Activities

  • Molecular Docking Studies : Research into the structural, electronic, and optical properties of butanoic acid derivatives through molecular docking, vibrational studies, and theoretical calculations indicates their potential in bonding and biological activities. These studies suggest the importance of such derivatives in pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Synthesis and Evaluation of Novel Compounds

  • Synthesis of Novel Heterocyclic Compounds : The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with various agents has been utilized to synthesize new heterocyclic compounds showing antimicrobial and antifungal activities, indicating their potential for further pharmacological investigation (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Application in NMR and Medicinal Chemistry

  • Use in 19F NMR : The synthesis of perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids, and their incorporation in model peptides for sensitive detection by ^19F NMR, suggests their utility in probes and medicinal chemistry, showing distinct conformational preferences (Tressler & Zondlo, 2014).

properties

IUPAC Name

4-amino-2-(2-aminoethyl)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-3-1-5(2-4-8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRERBBNLORCGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CCN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride

CAS RN

1384651-82-4
Record name 4-amino-2-(2-aminoethyl)butanoic acid dihydrochloride
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